molecular formula C22H21FN4O4S B2600509 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2319876-76-9

2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Cat. No.: B2600509
CAS No.: 2319876-76-9
M. Wt: 456.49
InChI Key: LKGQPEJSZFBIKY-UHFFFAOYSA-N
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Description

The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a heterocyclic small molecule characterized by a quinazolinone core fused with a 1,2,4-oxadiazole ring system. Key structural features include:

  • Quinazolinone backbone: A nitrogen-containing bicyclic structure associated with diverse biological activities, including kinase inhibition and anticancer properties.
  • 1,2,4-Oxadiazole substituent: A heterocyclic ring linked to a 3,4-dimethoxyphenyl group, which may enhance metabolic stability and target binding.
  • Fluorine atom at position 6: Likely improves electronegativity and bioavailability.
  • 3-propyl chain: A lipophilic substituent that may modulate pharmacokinetic properties.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4S/c1-4-9-27-21(28)15-11-14(23)6-7-16(15)24-22(27)32-12-19-25-20(26-31-19)13-5-8-17(29-2)18(10-13)30-3/h5-8,10-11H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGQPEJSZFBIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring.

    Attachment of the oxadiazole ring to the quinazolinone core: This step involves the reaction of the oxadiazole intermediate with a quinazolinone derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the thioether linkage: The thioether linkage is introduced by reacting the oxadiazole-quinazolinone intermediate with a thiol compound, such as thiourea, under mild conditions.

    Fluorination and propylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the quinazolinone or oxadiazole rings.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. The presence of the quinazolinone core, oxadiazole ring, and various substituents suggests potential activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest possible activity as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Core Structure Impact: The quinazolinone core in the target compound may offer superior kinase-binding affinity compared to benzamide-based analogs due to its planar, rigid structure.
  • Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound could enhance metabolic stability over nitro or cyano substituents in analogs, which are prone to reduction or hydrolysis .
  • Fluorine vs. Methyl Groups : The 6-fluoro substituent in the target compound likely improves cellular uptake compared to methyl groups in analogs, as fluorine reduces metabolic oxidation.

GRAS-Designated Analogues ()

A structurally related compound, 2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine , was designated "Generally Recognized As Safe" (GRAS) for use as a flavoring agent . Key differences include:

  • Triazole vs. Oxadiazole : The triazole ring in the GRAS compound may confer lower metabolic stability than the oxadiazole in the target compound, as triazoles are more susceptible to enzymatic degradation.
  • Substituent Positioning: The 2,3-dimethoxyphenyl group in the GRAS compound vs.

Research Findings and Hypotheses

While direct data for the target compound are sparse, inferences can be drawn from analogs:

  • Anticancer Potential: Quinazolinones with fluorine and lipophilic chains (e.g., 3-propyl) show enhanced inhibition of EGFR and VEGF kinases in preclinical studies .
  • Antiviral Activity : Oxadiazole-thioether derivatives exhibit inhibitory effects on viral proteases, such as SARS-CoV-2 Mpro, with IC50 values <10 µM in some cases .
  • Toxicity Considerations : The 3-propyl chain may increase hepatotoxicity risk compared to shorter alkyl chains in analogs, necessitating further safety profiling.

Biological Activity

The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Fluorinated quinazoline : Often associated with anticancer properties.
  • Dimethoxyphenyl moiety : Contributes to its pharmacological profile.

Molecular Formula

C19H20FN4O4SC_{19}H_{20}FN_{4}O_{4}S

IUPAC Name

This compound

Anticancer Activity

Research indicates that the compound exhibits significant anticancer activity against various human cancer cell lines. The following table summarizes the anti-proliferative effects observed in different studies:

Cell LineIC50 (µM)Reference
Prostate Cancer (PC3)>100
Colorectal Cancer (HCT-116)34.60
Hepatocellular Carcinoma (HePG-2)>100
Epithelioid Carcinoma (HeLa)<25
Breast Cancer (MCF7)<25

The compound's effectiveness varies across different cancer types, with particularly potent activity against HeLa and MCF7 cells.

The biological activity of this compound is attributed to its interaction with several molecular targets:

  • Epidermal Growth Factor Receptors (EGFR) : Inhibition can lead to reduced cell proliferation.
  • Vascular Endothelial Growth Factor Receptors (VEGF) : Targeting these receptors may impede tumor angiogenesis.
  • Histone Deacetylases (HDAC) : Modulation of HDAC activity can alter gene expression related to cancer progression.

Antimicrobial Activity

In addition to anticancer properties, compounds related to the oxadiazole structure have shown broad-spectrum antimicrobial activities. For instance, some derivatives have demonstrated minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive bacteria .

Study 1: Anticancer Efficacy

A recent study evaluated the anti-proliferative activity of various oxadiazole derivatives, including the target compound. The results indicated that the most effective analogues had IC50 values below 25 µM against multiple cancer cell lines, suggesting a promising avenue for further drug development .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial potential of oxadiazole derivatives. The findings revealed that certain compounds exhibited significant antibacterial effects, making them candidates for further investigation as therapeutic agents against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under reflux conditions.
  • Step 2 : Introduction of the 1,2,4-oxadiazole moiety through coupling reactions with 3,4-dimethoxyphenyl-substituted precursors.
  • Step 3 : Thioether linkage formation using mercapto-methyl intermediates under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Key Parameters : Solvents (e.g., DMF, ethanol), catalysts (e.g., triethylamine), and temperature control (60–100°C) are critical for yield optimization. Reaction progress is monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopic Analysis : Use NMR (1H/13C) to confirm substituent positions and FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring) .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • In vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation) .
  • Enzyme Inhibition : Assess activity against kinases (e.g., EGFR) via fluorescence-based assays. Compare with known inhibitors to gauge potency .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Methodology :

  • Dose-Response Reproducibility : Repeat assays across multiple labs with standardized protocols (e.g., fixed cell passage numbers, serum-free conditions).
  • Target Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly, bypassing cell-based variability .
  • Metabolic Stability : Evaluate compound degradation in microsomal assays to rule out false negatives due to rapid metabolism .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy groups on the phenyl ring, propyl chain length) and compare activity profiles .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with kinase active sites) .
  • Selectivity Panels : Screen against related enzymes (e.g., other kinases) to identify off-target effects.

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodology :

  • Design of Experiments (DOE) : Optimize parameters (solvent polarity, catalyst loading, temperature) using response surface methodology (RSM).
  • Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity (e.g., 30% yield increase reported in analogous quinazolinone syntheses) .
  • Workflow Refinement : Implement continuous flow chemistry for hazardous intermediates (e.g., thiol-containing precursors) to enhance safety and consistency .

Data Contradiction Analysis

Q. Why do pKa values vary across studies for structurally similar compounds?

  • Methodology :

  • Solvent Effects : pKa values depend on solvent polarity (e.g., tert-butyl alcohol vs. DMF). Standardize titrations in a single solvent system (e.g., isopropyl alcohol) for comparability .
  • Electrode Calibration : Ensure pH meters are calibrated against non-aqueous buffers (e.g., TBAH in isopropyl alcohol) to avoid mV drift errors .
  • Data Normalization : Use reference compounds (e.g., benzoic acid) to validate titration curves and recalculate HNP (half-neutralization potential) values .

Experimental Design Considerations

Q. What controls are essential in pharmacological assays to ensure data reliability?

  • Methodology :

  • Negative Controls : Include vehicle-only (e.g., DMSO) and untreated cell groups.
  • Positive Controls : Use established inhibitors (e.g., imatinib for kinases) to validate assay sensitivity.
  • Replicate Design : Perform triplicate measurements across independent experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA with Tukey’s post-hoc) .

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